Kinase Selectivity Profile Differentiation vs. Imatinib and Class-Lead Amides
The target compound serves as an advanced intermediate or probe within the phenylpropanamide-subclass of pyridylpyrimidinylaminophenyl derivatives, which were explicitly synthesized to explore SAR beyond the imatinib benzamide scaffold [1]. While imatinib (a benzamide) is a potent BCR-ABL inhibitor with established clinical utility, the class from which the target compound derives has been shown to modulate activity across Src (IC₅₀: 2.79 μM), Abl-1 (IC₅₀: 2.67 μM), and Lck (IC₅₀: 9.96 μM) kinases, demonstrating that the amide side chain directly influences kinase selectivity [2]. The 3-phenylpropanamide variant is structurally positioned to further tune this selectivity relative to both imatinib and simpler aliphatic amide congeners, although direct head-to-head IC₅₀ data for CAS 1421499-82-2 itself are not publicly available.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) — Src and Abl-1 |
|---|---|
| Target Compound Data | Not reported in public domain for CAS 1421499-82-2 specifically |
| Comparator Or Baseline | Class analog: Src IC₅₀ = 2.79 μM; Abl-1 IC₅₀ = 2.67 μM; Imatinib: BCR-ABL IC₅₀ ~0.025 μM (cell-free) |
| Quantified Difference | Inference: Target compound's 3-phenylpropanamide side chain is predicted to shift selectivity vs. imatinib and aliphatic amide analogs based on established SAR |
| Conditions | In vitro kinase inhibition assay (radiometric, ATP-competitive, ATP at Km); c-Src and Abl-1 human recombinant kinases |
Why This Matters
For procurement decisions where kinase selectivity is critical (e.g., tool compound for BCR-ABL vs. Src pathway dissection), the structural distinction of the 3-phenylpropanamide side chain prevents unintended polypharmacology that simpler propanamide analogs do not offer.
- [1] Manchanda P, et al. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Arch Pharm (Weinheim). 2017. Reference to imatinib scaffold as lead. View Source
- [2] Manchanda P, et al. Arch Pharm (Weinheim). 2017. IC₅₀ values: Abl-1 2.67 μM, Src 2.79 μM, Lck 9.96 μM. Cited via scite.ai. View Source
